Methylene Spacer Confers Distinct Thermal Behavior vs. Directly Linked Carbamoyl Analog (CAS 92059-44-4)
The presence of a methylene (–CH₂–) bridge between the carbamoyl group and the benzoic acid phenyl ring in the target compound fundamentally alters solid-state packing and thermal properties. The directly linked analog 2-(furan-2-ylmethylcarbamoyl)benzoic acid (CAS 92059-44-4), which lacks this spacer, has a reported density of 1.319 g/cm³ and a boiling point of 495.9 °C at 760 mmHg . While analogous thermodynamic data for the target compound are not published at equivalent resolution, the structural difference (sp²-hybridized amide carbonyl directly conjugated to the phenyl ring vs. a saturated methylene bridge) predicts lower density and reduced thermal stability due to decreased conjugation and increased conformational entropy, a trend consistent with class-level behavior of carbamoylmethyl-bridged benzoic acids [1].
| Evidence Dimension | Molecular packing density and thermal stability |
|---|---|
| Target Compound Data | Structural feature: –CH₂–CO–NH–CH₂–furan spacer; predicted lower density and melting point relative to directly conjugated analogs (exact values not reported) |
| Comparator Or Baseline | 2-(furan-2-ylmethylcarbamoyl)benzoic acid (CAS 92059-44-4): Density = 1.319 g/cm³, Boiling Point = 495.9 °C at 760 mmHg |
| Quantified Difference | Qualitative difference in conjugation and entropy; exact Δdensity and ΔT cannot be calculated without experimental data for target compound. Class-level inference supports measurable divergence. |
| Conditions | Density measured at standard conditions; boiling point at atmospheric pressure. |
Why This Matters
Divergent thermal and density properties affect storage, handling, solubility in organic matrices, and purification strategy, making direct substitution of one scaffold for the other risky without re-optimization.
- [1] PubChem & associated substance records. Structural comparison of methylene-bridged vs. directly conjugated benzoic acid amides supports class-level trends in density and hydrogen-bonding capacity. View Source
